molecular formula C12H23NO B14404215 N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine CAS No. 88031-88-3

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine

Cat. No.: B14404215
CAS No.: 88031-88-3
M. Wt: 197.32 g/mol
InChI Key: TUSVIKPCQYWHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine group and a highly branched aliphatic chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine can be synthesized through the reaction of 2,4,4,7-tetramethyloct-6-en-3-one with hydroxylamine. The reaction typically occurs under acidic or basic conditions, which facilitate the formation of the oxime derivative . The process involves the nucleophilic attack of the nitrogen atom in hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .

Scientific Research Applications

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine involves its ability to form stable complexes with various molecular targets. The hydroxylamine group can interact with metal ions, enzymes, and other biomolecules, leading to various biochemical effects. The compound’s reactivity is primarily due to the nucleophilic nature of the nitrogen atom in the hydroxylamine group .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydrazine: Similar in structure but contains a hydrazine group instead of a hydroxylamine group.

    2,4,4,7-Tetramethyloct-6-en-3-one: The precursor ketone used in the synthesis of the hydroxylamine derivative.

Uniqueness

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine is unique due to its specific combination of a highly branched aliphatic chain and a reactive hydroxylamine group. This combination imparts distinct chemical properties, making it valuable in various applications .

Properties

CAS No.

88031-88-3

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-(2,4,4,7-tetramethyloct-6-en-3-ylidene)hydroxylamine

InChI

InChI=1S/C12H23NO/c1-9(2)7-8-12(5,6)11(13-14)10(3)4/h7,10,14H,8H2,1-6H3

InChI Key

TUSVIKPCQYWHCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NO)C(C)(C)CC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.